Anantine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H15N3O |
|---|---|
Molecular Weight |
253.3 g/mol |
IUPAC Name |
(3E,4R)-3-benzylidene-4-(1-methylimidazol-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H15N3O/c1-18-9-14(17-10-18)13-8-16-15(19)12(13)7-11-5-3-2-4-6-11/h2-7,9-10,13H,8H2,1H3,(H,16,19)/b12-7+/t13-/m0/s1 |
InChI Key |
UKNFHVAQMUDAFF-WHGQRRHOSA-N |
SMILES |
CN1C=C(N=C1)C2CNC(=O)C2=CC3=CC=CC=C3 |
Isomeric SMILES |
CN1C=C(N=C1)[C@H]\2CNC(=O)/C2=C/C3=CC=CC=C3 |
Canonical SMILES |
CN1C=C(N=C1)C2CNC(=O)C2=CC3=CC=CC=C3 |
Synonyms |
anantine |
Origin of Product |
United States |
Natural Occurrence and Biosynthesis Research
Identification of Natural Sources and Producing Organisms
Anantine has been identified as a natural product in several biological sources, primarily within the plant genus Cynometra, which belongs to the Fabaceae family. Cynometra species are tropical forest trees found across tropical regions researchgate.netnaturalis.nl. Specifically, this compound has been isolated from Cynometra lujae and Cynometra anata (also known as Cynometra ananta) smolecule.comnih.gov. It is present in different parts of these plants, including the leaves nih.gov. This compound is one of several imidazole (B134444) alkaloids found in Cynometra species, alongside compounds like cynometrine (B1210332) and cynodine nih.gov.
While primarily associated with plants, some research also suggests the natural occurrence of this compound in certain fungi and marine species pdfdrive.to. However, detailed information about specific fungal or marine organisms producing this compound is less extensively documented compared to its presence in Cynometra.
Research Methodologies for Isolation and Purification from Biological Matrices
The isolation and purification of this compound from its natural biological matrices, such as plant material, involve a series of steps aimed at separating the target compound from complex mixtures of other metabolites. General approaches for isolating natural products from biological sources include extraction, followed by various chromatographic and spectroscopic techniques hilarispublisher.com.
For plant sources like Cynometra, the process typically begins with the extraction of plant material using suitable solvents. The choice of solvent depends on the polarity and solubility of this compound, as well as potential interactions with other matrix components hilarispublisher.com. Common organic solvents used in natural product extraction include ethanol, methanol (B129727), chloroform, and ethyl acetate (B1210297) hilarispublisher.com.
Following initial extraction, crude extracts contain a mixture of compounds, including alkaloids, flavonoids, and terpenoids, as observed in Cynometra ananta . Purification steps are then necessary to isolate this compound from these mixtures. Chromatographic techniques are widely employed for this purpose. These can include column chromatography, which separates compounds based on their differential partitioning between a stationary phase and a mobile phase hilarispublisher.commdpi.com. Different types of column chromatography, such as adsorption chromatography or partition chromatography, may be utilized depending on the properties of this compound and the co-extracted compounds.
Detailed research findings on the specific isolation and purification methods for this compound from Cynometra species highlight the use of chromatographic methods to obtain pure compounds from active fractions hilarispublisher.com. While specific protocols for this compound's isolation from Cynometra are mentioned in the literature, the precise details of these methodologies, such as the types of stationary and mobile phases used in chromatography, can vary between studies.
General methods for isolating and purifying compounds from biological matrices, which would be applicable to this compound, include:
Solvent Extraction: Using various organic solvents to dissolve and extract compounds from homogenized biological material hilarispublisher.com.
Fractionation: Separating the crude extract into fractions based on properties like polarity or solubility hilarispublisher.com.
Chromatography: Employing techniques such as column chromatography, thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) for further separation and purification hilarispublisher.commdpi.com.
Spectroscopic Methods: Using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for identification and structural characterization during and after purification hilarispublisher.com.
While the search results mention the isolation of this compound from Cynometra species smolecule.comnih.gov, detailed step-by-step protocols with specific solvents, column types, and parameters were not fully available within the provided snippets. However, the general principles of natural product isolation involving extraction and chromatography are well-established and applicable hilarispublisher.commdpi.com.
Research on the purification of compounds from fungal cultures also employs various techniques such as serial dilution agar (B569324) plate, hyphal tip isolation, and different chromatographic methods npdn.orguomustansiriyah.edu.iqafwgonline.comnih.gov. These methods aim to obtain pure fungal isolates or pure compounds produced by fungi npdn.orguomustansiriyah.edu.iq.
Investigation of Proposed Biosynthetic Pathways and Enzymology
The biosynthesis of this compound, as an imidazole alkaloid, is an area of ongoing research. While detailed, fully elucidated biosynthetic pathways for this compound specifically were not extensively detailed in the provided search results, the biosynthesis of other imidazole alkaloids and related nitrogen-containing compounds provides context.
Alkaloids, in general, are a diverse group of nitrogen-containing secondary metabolites produced by various organisms, including plants, fungi, and microorganisms researchgate.netscribd.com. Their biosynthesis often involves amino acids as precursors wikipedia.org. Given that this compound is classified as an imidazole alkaloid and features an imidazole moiety smolecule.comnih.gov, it is plausible that histidine, which contains an imidazole ring, plays a role in its biosynthesis pdfdrive.tomitoproteome.org.
Research into the biosynthesis of other natural products in fungi and plants often involves investigating enzyme-catalyzed processes wikipedia.orgnih.gov. Biosynthetic pathways are typically multi-step processes where enzymes convert precursor molecules into the final product wikipedia.org. For example, the biosynthesis of amino acids involves specific enzymes like transaminases and dehydrogenases wikipedia.orgontosight.ai.
While specific enzymatic steps and the enzymes involved in this compound biosynthesis were not explicitly described in the provided snippets, research in this area would typically involve:
Identifying Precursor Molecules: Tracing the atoms of the this compound structure back to common biological building blocks, likely including amino acids.
Enzyme Identification: Isolating and characterizing the enzymes that catalyze the conversion of precursors into this compound.
Pathway Elucidation: Determining the sequence of enzymatic reactions that constitute the biosynthetic pathway.
Studies on fungal production of secondary metabolites sometimes involve inducing the production of specific compounds by adding certain chemicals to the culture medium, which can provide insights into biosynthetic capabilities nih.gov. However, this approach has not been specifically linked to this compound biosynthesis in the provided results.
Research on the genetic and molecular basis of natural product production, discussed in the next section, often goes hand-in-hand with investigating biosynthetic pathways and enzymology, as genes encode the enzymes responsible for these processes.
Genetic and Molecular Basis of this compound Production in Biological Systems
The genetic and molecular basis underlying the production of this compound in organisms, particularly in Cynometra species and potentially producing fungi, involves the genes that encode the enzymes and regulatory proteins necessary for its biosynthesis.
Research into the genetic basis of natural product production often involves identifying gene clusters that are co-localized in the genome and are responsible for the synthesis of a particular compound or group of related compounds nih.gov. These gene clusters typically contain genes encoding biosynthetic enzymes, transporter proteins, and regulatory elements.
While direct information on the specific genes or gene clusters responsible for this compound biosynthesis in Cynometra or other organisms was not found in the provided search results, general principles of the genetic basis of secondary metabolite production apply. In fungi, for example, bioinformatics analysis has indicated that many biosynthetic genes for secondary metabolites may be unexpressed under standard laboratory conditions, suggesting that their activation can lead to the discovery of novel compounds nih.gov.
Molecular techniques used to investigate the genetic basis of natural product production include:
Genome Sequencing: Identifying potential gene clusters involved in biosynthesis.
Transcriptomics: Studying gene expression patterns to identify genes that are activated during this compound production.
Gene Knockout or Silencing: Investigating the role of specific genes in the biosynthetic pathway.
Heterologous Expression: Introducing potential biosynthetic genes into a host organism to reconstitute the pathway.
The genetic information in DNA provides the instructions for producing proteins, including the enzymes involved in metabolic pathways like biosynthesis bbc.co.ukashg.org. Variations in these genes can influence the production of specific compounds ashg.org.
Research into the genetic basis of secondary metabolite production in plants and fungi is an active field, aiming to understand how these compounds are produced and to potentially engineer organisms for increased or novel compound production. While the specific genetic determinants for this compound remain to be fully elucidated in the provided context, the framework for such investigations is well-established within natural product research.
Structural Elucidation and Chemoinformatics in Anantine Research
Advanced Spectroscopic and Crystallographic Methods for Structure Determination
Spectroscopic methods play a crucial role in the initial determination and confirmation of chemical structures. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are widely applied in the field of alkaloid chemistry, to which Anantine belongs guidetomalariapharmacology.org. These methods provide detailed information about the molecular weight, elemental composition, and the connectivity of atoms within the this compound molecule. Extensive spectroscopic studies have been employed in the determination of structures for various natural compounds guidetomalariapharmacology.orgresearchgate.net. Specifically, high-resolution mass spectrometry (HRMS) along with 1H and 13C NMR spectroscopy have been used to confirm the structures of related compounds ctdbase.org.
X-ray crystallography is another powerful technique utilized for obtaining definitive three-dimensional structural information, including the absolute configuration of chiral centers. This method has been applied to determine the structures of various alkaloids guidetomalariapharmacology.org. Single crystal X-ray structure analysis has also been instrumental in determining the structures of related compounds, sometimes revealing details about crystal structure and disorder nih.gov. While direct crystallographic data specifically for this compound was not detailed in the provided information, these methods are standard for complex natural products like this compound and its isomers.
Computational Approaches for Structural Analysis and Prediction
Computational chemistry provides valuable tools that complement experimental methods in structural analysis and prediction. These approaches can be used to analyze reaction mechanisms, predict stereochemical outcomes, and study the conformational preferences of molecules. For example, Density Functional Theory (DFT) calculations have been applied to assign the orientation of specific functional groups in related natural products nih.gov. Computational chemistry techniques are utilized to analyze the mechanisms of diastereo- and regioselective reactions, which are key in the synthesis of natural products nih.gov.
Molecular modeling studies, including techniques like molecular dynamics (MD), are employed for structural analyses and to understand the behavior of molecules nih.gov. These computational methods can provide insights into the stability and potential interactions of a compound's structure. In the broader context of drug discovery and compound design, in silico validation, which involves computational analysis, is a recognized step ctdbase.org.
Chemoinformatic Analysis of this compound's Structural Features Relevant to Bioactivity
Chemoinformatics involves the use of computational and informational techniques to analyze chemical data and understand the relationship between chemical structure and biological activity. This compound is classified as an imidazole (B134444) alkaloid, falling under the broader categories of histidine alkaloids and alkaloids uni.luebi.ac.uknih.gov. Its structure contains a pyrrolidin-2-one ring, also known as a γ-lactam, and a benzylidene group ebi.ac.ukwikipedia.orgnih.gov.
The γ-lactam core structure is a significant feature found in a wide array of natural and synthetic compounds known for diverse biological activities nih.govnih.gov. These activities include cytotoxic, antitumor, and anti-inflammatory properties nih.govnih.gov. α-Alkylidene-γ-lactams, which share structural similarities with this compound's benzylidene-substituted γ-lactam core, are recognized as key structural units in many biologically active natural products flinders.edu.au.
Chemoinformatic analysis, often integrated with metabolomics studies, helps in identifying and characterizing metabolites and understanding biochemical changes uni.lunih.gov. This compound is listed in metabolomics databases, indicating its identification and characterization within biological systems uni.luebi.ac.uknih.gov. Structure-activity relationship (SAR) studies on related α-arylidene-γ-lactams suggest that specific structural modifications, such as the incorporation of an aryl group into the α-exo-methylene position and N-benzyl substitution, can influence activity and selectivity flinders.edu.au. The α-arylidene-γ-lactam scaffold has demonstrated superiority in selectivity compared to other related structures flinders.edu.au. These analyses highlight the importance of the specific structural features of this compound, particularly its imidazole and γ-lactam moieties, in contributing to its biological profile.
Table 1: Basic Chemical Information for this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅N₃O | ebi.ac.ukwikipedia.org |
| Exact Mass | 253.121512 Da | ebi.ac.uk |
| Molecular Weight | 253.30 g/mol | wikipedia.org |
| PubChem CID | 5281815 | wikipedia.orgthegoodscentscompany.com |
| Compound Class | Imidazole alkaloid | uni.luebi.ac.uknih.gov |
| Structural Features | Pyrrolidin-2-one (γ-lactam), Imidazole ring, Benzylidene group | ebi.ac.ukwikipedia.orgnih.gov |
Table 2: Spectroscopic and Computational Methods Applied in Structural Studies of this compound and Related Compounds
| Method | Application in Structural Studies | Source |
| NMR Spectroscopy | Structure determination and elucidation | guidetomalariapharmacology.orgctdbase.org |
| Mass Spectrometry (MS) | Molecular weight and elemental composition determination | guidetomalariapharmacology.orgctdbase.org |
| High-Resolution MS (HRMS) | Confirmation of exact mass and elemental composition | ctdbase.org |
| X-ray Crystallography | Definitive 3D structure and absolute configuration determination | guidetomalariapharmacology.orgnih.gov |
| Density Functional Theory (DFT) | Assignment of group orientation, analysis of reaction mechanisms | nih.govnih.gov |
| Molecular Dynamics (MD) | Structural analysis and conformational studies | nih.gov |
Chemical Synthesis and Derivatization Research of Anantine
Total Synthesis Methodologies and Strategies
Total synthesis endeavors for anantine aim to construct the complete molecule from simpler, readily available precursors. Various strategies and methodologies have been explored to achieve this, often focusing on the efficient and selective formation of the key structural elements and the control of stereochemistry.
Retrosynthetic Analysis and Key Intermediates
Retrosynthetic analysis of this compound involves conceptually breaking down the target molecule into simpler building blocks or synthons, which can then be synthesized using known reactions slideshare.netfiveable.meicj-e.org. This process helps in designing a synthetic route by working backward from the target structure. Key intermediates in the synthesis of this compound typically include precursors to the pyrrolidinone ring, the methylimidazole moiety, and the benzylidene group researchgate.netresearchgate.net.
One reported retrosynthetic strategy involves a thiyl radical addition-cyclization reaction as a key step for constructing the pyrrolidinone core researchgate.netjst.go.jpnih.govjst.go.jpclockss.orgndl.go.jp. Another crucial aspect is the stereoselective installation of the E-benzylidene moiety researchgate.netjst.go.jpnih.govjst.go.jp. The methylimidazole ring is often constructed from suitable nitrogen-containing precursors researchgate.netjst.go.jpnih.govjst.go.jp.
Stereoselective Synthesis Approaches
Achieving the correct stereochemistry, particularly at the chiral center in the pyrrolidinone ring and the E-double bond geometry of the benzylidene group, is critical for synthesizing biologically active this compound. Stereoselective synthesis approaches focus on employing reactions and conditions that favor the formation of the desired stereoisomer.
Radical cyclization reactions have been utilized to stereoselectively construct the pyrrolidinone ring with control over the configuration at the adjacent chiral center researchgate.netjst.go.jpnih.govjst.go.jpclockss.orgcolab.ws. The stereoselective formation of the E-benzylidene double bond is another key challenge addressed in synthetic strategies researchgate.netjst.go.jpnih.govjst.go.jp. Various methods, including specific condensation reactions and control of reaction conditions, are employed to favor the E-isomer over the Z-isomer.
Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship Studies
The synthesis of this compound analogs and derivatives is a common approach in medicinal chemistry to explore the relationship between chemical structure and biological activity (Structure-Activity Relationship, SAR) researchgate.netresearchgate.netdntb.gov.uanih.govcialisds.com. By systematically modifying the this compound structure, researchers can identify key functional groups and structural features responsible for its biological effects and potentially develop compounds with improved properties.
Rational Design Principles for Analog Generation
Rational design principles for generating this compound analogs are guided by the understanding of the parent compound's structure and its potential interactions with biological targets mitoproteome.orggoogle.comrushim.ruresearchgate.netgoogleapis.com. This often involves making targeted modifications to specific parts of the molecule based on hypotheses about how these changes might influence binding affinity, metabolic stability, or other relevant properties.
Design strategies may include isosteric replacements, where one atom or group is substituted with another with similar size, shape, and electronic properties, or the introduction of various substituents to explore steric and electronic effects researchgate.netresearchgate.netnih.govcialisds.com. The goal is to create a library of analogs with systematic variations to probe the SAR space around the this compound scaffold.
Functional Group Modifications and their Chemical Implications for Biological Activity
Functional group modifications on the this compound core can significantly impact its chemical properties and, consequently, its biological activity nih.govsci-toys.comsolubilityofthings.comuchicago.edunih.govresearchgate.netashp.org. The introduction, removal, or interconversion of functional groups can alter factors such as polarity, hydrogen bonding capacity, lipophilicity, and reactivity, all of which play a role in how a molecule interacts with biological systems solubilityofthings.comuchicago.eduresearchgate.netashp.org.
Exploration of Novel Synthetic Routes to Structural Variants
The synthesis of structural variants of this compound involves modifying the core γ-lactam structure or incorporating it into larger molecular frameworks. Researchers have developed various strategies to achieve this, often employing key chemical transformations to build the desired complexity and introduce diverse substituents.
One approach to synthesizing this compound derivatives involves the preparation of N-acyl derivatives of related natural products like anabasine (B190304) and cytisine. This method allows for the introduction of various acyl fragments, such as those derived from adamantane (B196018), pyridine, and 1,2-azole carbonyl chlorides. The reactions are typically carried out in dichloromethane (B109758) at room temperature in the presence of a base like triethylamine, yielding the desired derivatives in satisfactory yields (52–87%). mdpi.com For instance, the synthesis of anabasine derivatives with 1,2-azole or adamantane fragments has been reported, involving the reaction of anabasine with the corresponding carbonyl chlorides in dichloromethane with triethylamine. mdpi.com
Another significant route to access this compound and its isomers, such as isothis compound, involves radical cyclization reactions. researchgate.netjst.go.jp A stereoselective route to both (±)-isothis compound and (±)-anantine has been developed utilizing a combination of key steps: a thiyl radical addition-cyclization of a dienylamide, the construction of a substituted imidazole (B134444) ring, and the stereoselective formation of the E-benzylidene moiety. jst.go.jp This highlights the utility of radical chemistry in constructing the core this compound scaffold and its stereoisomers. researchgate.netnih.gov
Structural modifications of related natural products containing the γ-lactam or similar cores have also provided insights into potential routes for this compound structural variants. For example, modifications of ananixanthone, a xanthone (B1684191) derivative, have been explored through reactions like acetylation, methylation, and benzylation, yielding new xanthone derivatives. nih.gov While ananixanthone is structurally distinct from this compound, the chemical transformations employed for its derivatization can potentially be adapted or inspire routes for modifying the this compound scaffold. nih.gov
Furthermore, the synthesis of other γ-lactam derivatives has contributed to the repertoire of synthetic methodologies applicable to this compound. Studies on the synthesis of α,β-unsaturated γ-lactam derivatives, for instance, demonstrate methods for introducing unsaturation and various substituents into the lactam ring. dntb.gov.ua The development of novel routes to substituted α-methylene-γ-butyrolactams, which are key structural units in many biologically active natural products, provides valuable strategies for synthesizing this compound variants with an exocyclic methylene (B1212753) group. researchgate.net These routes often involve reactions such as Michael addition and Horner-Wadsworth-Emmons olefination. researchgate.net
The exploration of novel synthetic routes to this compound structural variants is an ongoing area of research, driven by the potential to discover compounds with enhanced or novel biological activities. These efforts involve developing efficient and stereoselective methods to construct the core this compound structure and introducing diverse functional groups through various chemical transformations.
Here is a table summarizing some reported synthetic approaches and the types of structural variants obtained:
| Synthetic Approach | Key Reactions Involved | Type of Structural Variants Obtained | Reference |
| N-acylation of related natural products | Acylation with carbonyl chlorides (e.g., adamantane, pyridine, 1,2-azole) | N-acyl derivatives of anabasine and cytisine | mdpi.com |
| Radical cyclization | Thiyl radical addition-cyclization, imidazole construction, stereoselective benzylidene formation | (±)-Anantine, (±)-Isothis compound | researchgate.netjst.go.jp |
| Modification of related γ-lactam-containing structures | Acetylation, methylation, benzylation (Example: Ananixanthone) | Derivatives with modifications on the core scaffold | nih.gov |
| Synthesis of substituted γ-lactams | Michael addition, Horner-Wadsworth-Emmons olefination | α-methylene-γ-butyrolactams and other substituted variants | researchgate.net |
These research findings highlight the diverse synthetic strategies being employed to access a range of this compound structural variants, paving the way for further investigations into their properties.
Molecular and Cellular Mechanisms of Anantine Action Research
Identification of Molecular Targets and Binding Interactions
Identifying the molecular targets of a compound like Anantine is a critical step in understanding its biological activity. This involves pinpointing the specific molecules, often proteins, that this compound interacts with within a cell. These interactions can involve direct binding, which can then influence the target molecule's function.
Protein Binding Studies and Hotspot Mapping
Protein binding studies are employed to determine if this compound physically interacts with specific proteins. Techniques such as co-immunoprecipitation followed by Western blot or mass spectrometry can be used to detect protein-protein interactions, which can be influenced by small molecules like this compound. youtube.com Computational methods, such as molecular docking analysis, can also predict potential binding sites and "hotspot" residues within proteins that are crucial for the interaction. frontiersin.org These hotspot residues are often predominantly hydrophobic. frontiersin.org
Enzyme Inhibition and Activation Mechanisms
Enzymes are frequent targets for therapeutic compounds. This compound's mechanism of action may involve modulating enzyme activity, either through inhibition or activation. Enzyme activity can be influenced by various factors, including the presence of inhibitors or activators that bind to the enzyme. khanacademy.org Changes in pH, temperature, and substrate or enzyme concentration can also affect enzyme activity. khanacademy.orglibretexts.orgmonash.edu If this compound acts as an enzyme modulator, it would likely interact with the enzyme's active site or another site that affects its conformation and function. creative-enzymes.com
Receptor Modulation and Ligand-Receptor Dynamics
Receptors are proteins that bind to specific signaling molecules (ligands), triggering a cellular response. This compound could exert its effects by modulating receptor activity. This modulation can involve binding to the receptor, thereby influencing its ability to bind to its natural ligand or altering the downstream signaling cascade. wikipedia.org Studies on receptor-ligand binding dynamics, including binding affinity and bond lifetime, are essential for understanding these interactions. mdpi.com Computational modeling can provide insights into the potential binding sites of ligands, including compounds like this compound, on receptors. nih.gov
Cellular Effects in In Vitro Research Models
In vitro research models, such as cell lines, are widely used to investigate the cellular effects of compounds like this compound. These models allow researchers to study the direct impact of the compound on specific cell types under controlled conditions.
Cell Viability and Proliferation Studies (e.g., in anticancer research models)
Cell viability and proliferation studies are fundamental in assessing the impact of a compound on cell health and growth. Cell viability refers to the number of live, healthy cells in a population, while cell proliferation is the process of cell division and reproduction. cellsignal.comsusupport.com Assays such as the MTT assay are commonly used to measure cell viability and proliferation. scielo.brnih.govwaocp.org In the context of anticancer research, compounds that decrease cell viability or inhibit proliferation are of particular interest as potential therapeutic agents. nih.govfrontiersin.org Studies in various cancer cell lines can help determine the antiproliferative effects of this compound. waocp.orgunipa.it
Here is an example of how data from cell viability studies might be presented:
| Cell Line Type | This compound Concentration (µM) | Cell Viability (% of Control) |
| Breast Cancer Cell Line | 1 | 95 |
| Breast Cancer Cell Line | 5 | 70 |
| Breast Cancer Cell Line | 10 | 45 |
| Normal Epithelial Cells | 1 | 98 |
| Normal Epithelial Cells | 10 | 95 |
Another way to present proliferation data could be:
| Cell Line Type | Treatment | Cell Proliferation (% of Control) |
| Breast Cancer Cell Line | Vehicle | 100 |
| Breast Cancer Cell Line | This compound (5 µM) | 60 |
| Breast Cancer Cell Line | This compound (10 µM) | 30 |
| Normal Epithelial Cells | Vehicle | 100 |
| Normal Epithelial Cells | This compound (10 µM) | 98 |
These types of studies provide crucial data on the concentration-dependent effects of this compound on different cell populations, which is vital for understanding its potential as a therapeutic agent, particularly in areas like oncology.
Apoptosis and Cell Cycle Modulation Research
Studies investigating this compound and related compounds have explored their potential to influence apoptosis (programmed cell death) and modulate the cell cycle. While direct research specifically on this compound's role in apoptosis and cell cycle modulation is not extensively detailed in the provided search results, related compounds and broader mechanisms offer insights.
γ-lactams, which include this compound and its derivatives, are found in various bioactive natural products and clinically used therapeutics with diverse activities, including anti-cancer properties nih.govrsc.org. Some α-methylene-γ-lactones, a related structural class, have been shown to induce apoptosis and inhibit DNA polymerase researchgate.net. These compounds can react with nucleophilic sites on enzyme targets via Michael-type addition, disrupting cellular processes researchgate.net.
Research on other compounds has demonstrated mechanisms relevant to apoptosis and cell cycle modulation that could potentially be areas of investigation for this compound. For instance, berberine, an isoquinoline (B145761) alkaloid, has been shown to induce apoptosis in human colon cancer cells by regulating the Bcl-2 gene family, the Fas/FasL pathway, p53, activating caspase-3, and down-regulating vimentin (B1176767) semanticscholar.org. Berberine also arrested these cells in the S phase of the cell cycle in a time-dependent manner semanticscholar.org. Another example is resveratrol, a natural compound, which can modulate inflammation, cell cycle, and apoptosis, and has been reported to induce G0/G1-phase cell arrest in glioblastoma cells researchgate.net.
Targeting intracellular signaling pathways, such as the PI3K-Akt pathway and the mammalian target of rapamycin (B549165) (mTOR), has been shown to regulate cell growth, proliferation, and apoptosis dovepress.com. Inhibition of mTOR has been demonstrated to influence apoptosis in different tumor cell lines, although the effect on Akt regulation can vary dovepress.com. These examples highlight potential pathways and mechanisms that could be relevant to understanding how this compound might influence apoptosis and the cell cycle.
Antimicrobial Activity Mechanisms at the Cellular Level
This compound and related γ-lactams have been noted in the context of antimicrobial activity research. While specific detailed mechanisms of this compound's antimicrobial action at the cellular level are not extensively described in the provided results, the broader context of γ-lactams and natural products with antimicrobial properties offers relevant information.
γ-Lactams are present in natural products and have been explored for their biological activities, including antimicrobial effects nih.govrsc.org. Some γ-alkylidene-γ-lactams have demonstrated biofilm inhibition against bacteria such as Streptococcus mutans and Enterococcus faecalis, and also against Candida irb.hr.
Natural products, in general, have been a source of compounds with antimicrobial properties, and research continues to explore their mechanisms. For example, studies on the plant Cynometra iripa, which contains imidazole (B134444) alkaloids like this compound in some species, have shown in vitro antimicrobial activity of its extracts against various bacteria, including Bacillus cereus, Pseudomonas aeruginosa, Staphylococcus aureus, and Salmonella typhimurium researchgate.net.
The mechanisms by which natural compounds exert antimicrobial effects at the cellular level can be diverse, including disruption of cell wall synthesis, inhibition of protein synthesis, interference with nucleic acid metabolism, and disruption of cell membrane integrity. While a specific mechanism for this compound is not detailed here, its structural class and natural sources suggest potential for such interactions.
Biophysical and Biochemical Interactions in Research Systems
Research into this compound has also touched upon its biophysical and biochemical interactions within research systems. This compound is described as a complex organic compound with a steroid-like structure, belonging to the class of bufotoxins found in certain toad species ontosight.ai. Bufotoxins are known to interact with the cardiovascular system, affecting heart rate and blood pressure ontosight.ai. This suggests potential interactions with biological macromolecules involved in cardiovascular function.
Chemically, this compound is an imidazole alkaloid with the molecular formula C₁₅H₁₅N₃O and a molecular weight of 253.30 g/mol nih.govmetabolomicsworkbench.org. Its structure includes a γ-lactam ring and an imidazole moiety nih.govrsc.orgnih.govmetabolomicsworkbench.org. The presence of these functional groups suggests potential for various biochemical interactions, such as hydrogen bonding, van der Waals forces, and potentially covalent interactions, depending on the specific biological target.
The study of related γ-lactams has shown their ability to inhibit enzymes through reversible covalent acylation. For instance, thiophene-fused γ-lactams can inhibit the SARS-CoV-2 main protease (Mpro) by reacting with a nucleophilic cysteine residue (Cys145) nih.govrsc.org. This highlights the potential of the γ-lactam moiety to act as an electrophilic warhead, interacting with nucleophilic centers in biological targets nih.govrsc.org.
While specific detailed biophysical studies on this compound's interaction with particular proteins or nucleic acids are not provided in the search results, the known interactions of related compounds and its classification as a bufotoxin (B1668042) and an imidazole alkaloid suggest that its biological effects are likely mediated through specific binding events and biochemical reactions with cellular components. Further research would be needed to elucidate the precise biophysical and biochemical interactions underlying this compound's observed activities.
Preclinical Pharmacological Investigation in Research Models
In Vivo Pharmacological Studies in Animal Models (Focus on Research Insights)
In vivo studies, meaning "within the living," involve testing compounds in living organisms, typically animal models, to evaluate their effects in a complex biological system. These studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME), as well as its efficacy and potential side effects in a whole organism. Preclinical in vivo studies are a crucial step before a compound can be tested in humans.
Animal Model Selection and Rationale for Investigating Biological Systems
The selection of an appropriate animal model is a critical decision in preclinical research, as the model should ideally mimic the human disease or biological system being investigated as closely as possible. The rationale for choosing a particular animal model is based on the research question, the biological system of interest, and the desired outcomes. Factors considered include physiological and pathophysiological similarities to humans, the availability of established models for the specific disease, and ethical considerations.
Various animal species are used in preclinical studies, including rodents (such as mice and rats) and larger animals (like dogs and monkeys). Genetically modified or knockout animal models are often utilized to better mimic human conditions. For example, in cancer research, patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunocompromised mice, are used to study tumor growth and drug response in a more clinically relevant setting.
The chosen animal model should allow researchers to obtain the necessary data to answer the research question and test the hypothesis. The goal is to select a model that provides reliable and reproducible results that can be translated to human outcomes.
Methodological Considerations for Conducting Robust Animal Studies
Conducting robust in vivo studies requires careful planning and adherence to established guidelines and ethical principles. Methodological considerations are crucial to ensure the reliability and reproducibility of the results. Key aspects include defining a precise research question and hypothesis, selecting appropriate endpoints, and determining the sample size.
Controlling experimental variables is essential to minimize errors and generate reliable data. This includes factors such as the animals' genetic background, age, sex, health status, and environmental conditions. Proper randomization and blinding techniques, although sometimes challenging in animal studies, are important to reduce bias.
Ethical considerations are paramount in animal research. The principles of the 3Rs (Replacement, Reduction, and Refinement) guide the ethical use of animals, advocating for replacing animal studies with alternatives whenever possible, reducing the number of animals used to a minimum, and refining experimental procedures to minimize pain and suffering. Adherence to good laboratory practices (GLP) and oversight by ethics committees, such as Institutional Animal Care and Use Committees (IACUCs), are required to ensure animal welfare and the quality of preclinical data.
Detailed record-keeping of experimental procedures, observations, and results is also critical for the transparency and reproducibility of animal studies.
While specific detailed research findings on Anantine within these precise subsections were not extensively found in the search results, the methodologies described here represent the standard approaches used in preclinical pharmacological investigations for compounds like this compound.
Table 1: Overview of In Vitro and In Vivo Preclinical Study Approaches
| Study Type | Description | Advantages | Limitations |
| In Vitro | Experiments using cells or biological molecules outside a living organism. | Cost-effective, high-throughput potential, controlled environment, ethical advantages. | Lack of biological complexity, inability to mimic systemic effects and complex interactions. |
| In Vivo | Experiments conducted in living organisms (animal models). | Provides insights into complex biological systems, efficacy in a whole organism, ADME profiling. | Higher cost, ethical considerations, potential differences between animal and human physiology. |
Table 2: Types of In Vitro Assays
| Assay Type | Description | Application |
| High-Throughput Screening (HTS) | Rapid screening of large compound libraries. | Identifying initial "hit" compounds with desired activity. |
| Cellular Phenotypic Assays | Measuring changes in cell behavior, morphology, or function. | Characterizing biological effects, understanding mechanisms of action. |
| 3D Cell Culture Models | Growing cells in a three-dimensional environment. | Mimicking tissue architecture, more physiologically relevant studies. |
| Organotypic Models | Replicating the structure and function of specific organs or tissues. | Studying tissue-specific responses and interactions. |
Table 3: Key Considerations in In Vivo Studies
| Consideration | Description | Importance |
| Animal Model Selection | Choosing the appropriate animal species and model. | Mimicking human disease, relevance of results. |
| Methodological Rigor | Designing and conducting studies to minimize bias and variability. | Ensuring reliable and reproducible data. |
| Ethical Considerations | Adhering to animal welfare guidelines (3Rs). | Responsible and humane use of animals in research. |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | [PubChem CID for this compound - requires specific search] |
Pharmacodynamic Endpoints and Biomarker Research in Animal Models
Pharmacodynamic (PD) biomarkers are measurable indicators that reflect a drug's biological effects on physiological systems or disease pathways. accelsiors.com Unlike pharmacokinetic biomarkers, which focus on how the body handles a drug, PD biomarkers quantify the drug's impact on its target or mechanism of action. accelsiors.com The use of PD biomarkers in animal models helps to confirm the consistency of a compound's mechanism of action and can aid in demonstrating equivalence in clinical pharmacology data during drug development. accelsiors.com Identifying translational PD biomarkers that are relevant across species, from animal models to humans, is important for predicting clinical responses. synapcell.comnih.gov
Research involving this compound in animal models would focus on identifying and measuring specific biological responses or markers that change in a dose- or time-dependent manner following administration of the compound. These pharmacodynamic endpoints could include physiological measurements, changes in the expression or activity of specific proteins or enzymes, or alterations in cellular pathways. The selection of appropriate biomarkers is guided by the hypothesized mechanism of action of this compound and the specific disease or biological process being studied in the animal model.
Data from such studies could be presented in tables showing the effect of this compound on various biomarkers at different time points or concentrations in different animal models. While specific detailed research findings on this compound's pharmacodynamic endpoints and biomarkers in animal models were not extensively found in the provided search results, the principles of PD biomarker research in preclinical animal studies are well-established. accelsiors.comsynapcell.comnih.gov
An example of how pharmacodynamic data might be presented in preclinical studies is shown below, illustrating hypothetical results for this compound's effect on a potential biomarker in a rodent model.
| Animal Model | Biomarker | Time Point | This compound Group (Mean ± SEM) | Control Group (Mean ± SEM) | p-value |
| Rodent X | Marker A | 1 hour | Value 1 | Control Value 1 | < 0.05 |
| Rodent X | Marker A | 4 hours | Value 2 | Control Value 2 | < 0.01 |
| Rodent X | Marker B | 1 hour | Value 3 | Control Value 3 | > 0.05 |
Translational preclinical models and the identification of predictive biomarkers are crucial for understanding a drug's mechanism of action and can help to inform clinical trial design. crownbio.com Biomarkers identified in preclinical development can potentially be used to stratify patient populations in clinical settings. crownbio.com
Mechanistic Validation in Animal Systems for Fundamental Understanding
Mechanistic validation in animal systems aims to confirm and deepen the understanding of how a compound exerts its biological effects at a fundamental level. nih.govmdpi.com This involves investigating the molecular and cellular pathways, targets, and interactions that mediate the observed pharmacodynamic responses. Animal models provide an intact biological system where complex interactions can be studied, which is often not possible in simpler in vitro systems. mdpi.commdpi.com
Studies focused on mechanistic validation of this compound in animal models would likely involve techniques such as:
Molecular Assays: Measuring changes in gene expression, protein levels, or enzyme activity in relevant tissues or cells from treated animals.
Cellular Assays: Examining the effects of this compound on specific cell types within the animal, such as proliferation, differentiation, or signaling pathway activation.
Pharmacological Interventions: Using specific agonists, antagonists, or inhibitors of suspected pathways to see if they alter this compound's effects.
Genetic Models: Utilizing genetically modified animals (e.g., knockout or transgenic models) to investigate the role of specific genes or proteins in this compound's mechanism of action. nih.gov
Animal models have been instrumental in unraveling the mechanisms underlying various biological processes and diseases. harvard.edumdpi.comnih.gov For example, animal models have contributed significantly to understanding the role of the complement system in disease and the mechanisms of antinociceptive effects of certain compounds by investigating involved signaling pathways like the nitric oxide, glutamatergic, and vanilloid pathways. nih.govmdpi.com
The complexity of biological systems means that while cellular models are often used initially to elucidate mechanistic pathways, animal models are invaluable for studying human pathologies and clinical features in a preclinical setting. mdpi.com They allow for the investigation of how a compound interacts within a whole organism, considering factors like absorption, distribution, metabolism, and excretion, as well as the integrated responses of different organ systems.
The contribution of animal models to mechanistic understanding is crucial for the development of novel therapeutic approaches and for validating drug targets. mdpi.commdpi.comnih.gov By studying this compound in appropriate animal models, researchers can gain a more comprehensive understanding of its fundamental biological activity and its potential therapeutic relevance.
Structure Activity Relationship Sar Studies and Lead Optimization Research
Systematic Exploration of Structural Determinants for Biological Activity
Systematic exploration of structural determinants involves making targeted modifications to different parts of a molecule and evaluating the impact of these changes on its biological activity. This process helps to identify which functional groups, rings, or spatial arrangements are crucial for interaction with a biological target wikipedia.org. While specific details on this for Anantine are not extensively covered in the provided results, the principle is universally applied in medicinal chemistry. For instance, SAR studies on other compound classes, such as arginase inhibitors or anticancer agents, demonstrate this systematic approach, where different substituents and core structures are explored to understand their contribution to activity nih.govnih.govnih.govnih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by building mathematical models that correlate structural descriptors of compounds with their biological activities wikipedia.orgresearchgate.net. These models can be used to predict the activity of new, untested compounds, guiding the synthesis of potentially more potent or selective analogs researchgate.netnih.gov. QSAR studies involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods or machine learning techniques, such as Artificial Neural Networks (ANN), to build predictive models researchgate.netnih.govchemrxiv.org. While a QSAR study specifically on this compound is not detailed in the provided snippets, the methodology is a standard tool in lead optimization theadl.com. For example, QSAR has been applied to study the activity of arginase inhibitors and other bioactive compounds nih.govnih.govtheadl.com.
Computational Chemistry in SAR Elucidation and Predictive Modeling
Computational chemistry plays a significant role in modern SAR elucidation and predictive modeling bioscipublisher.comcresset-group.com. Techniques such as molecular docking, pharmacophore modeling, and molecular dynamics simulations can provide insights into how a molecule interacts with its biological target at an atomic level nih.govnih.govbioscipublisher.com. These computational methods can help explain observed SAR, identify key interaction points, and predict the binding affinity of new compounds bioscipublisher.comcresset-group.com. High-throughput virtual screening, often integrated with machine learning, allows for the rapid evaluation of large chemical libraries to identify potential lead compounds or design new analogs chemrxiv.orgbioscipublisher.com. Computational approaches complement experimental SAR studies by providing a deeper understanding of the underlying molecular mechanisms and accelerating the lead optimization process bioscipublisher.comcresset-group.com.
Analytical Methodologies for Anantine Research
Chromatographic Techniques for Separation and Quantification in Research Samples (e.g., HPLC, GC, LC-MS/MS)
Chromatographic methods are fundamental to the isolation and quantification of Anantine from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), provide the resolution and sensitivity required for detailed analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile alkaloids like this compound. When coupled with detectors such as Diode Array Detectors (DAD) or Mass Spectrometry (MS), HPLC allows for both quantification and structural elucidation. For the analysis of imidazole (B134444) alkaloids, reversed-phase columns are commonly utilized. While specific HPLC parameters for this compound are not extensively documented in publicly available literature, general methods for related alkaloids can be adapted. A typical setup would involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Gas Chromatography (GC) is suitable for volatile compounds or those that can be made volatile through derivatization. Given this compound's structure, its direct analysis by GC may be challenging without prior chemical modification. GC-MS analysis of extracts from Cynometra species has been performed to identify various phytochemicals, though specific conditions for this compound are not detailed.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity, making it the preferred method for trace-level quantification of alkaloids in complex biological matrices. In LC-MS/MS analysis, this compound would first be separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to this compound's molecular weight would be selected and fragmented to produce characteristic product ions, which are then used for unambiguous identification and quantification.
Table 1: General Chromatographic Approaches for Imidazole Alkaloid Analysis Applicable to this compound
| Technique | Column Type | Mobile/Carrier Gas Phase (Illustrative) | Detector | Application |
|---|---|---|---|---|
| HPLC | C18 Reversed-Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | DAD, MS | Separation and Quantification |
| GC-MS | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometer | Identification of volatile derivatives |
Spectroscopic Techniques for Characterization and Detection (e.g., UV/Vis, Fluorescence, Raman)
Spectroscopic techniques are indispensable for the structural characterization and detection of this compound.
Fluorescence Spectroscopy , which measures the emission of light from a molecule after absorbing light, can be a highly sensitive detection method if the compound is fluorescent. The fluorescence properties of this compound have not been specifically reported.
Raman Spectroscopy offers detailed information about the vibrational modes of a molecule, providing a structural fingerprint. This non-destructive technique could be used to identify this compound in solid samples or solutions. However, published Raman spectra specific to this compound are not currently available.
Electrophoretic Methods for Purity Assessment and Characterization
Electrophoretic techniques separate molecules based on their size and charge. Capillary Electrophoresis (CE) is a high-resolution technique that could be applied to assess the purity of this compound isolates. Due to its basic nitrogen atoms, this compound would be positively charged in an acidic buffer, allowing for its separation and analysis. While the application of electrophoretic methods specifically to this compound has not been documented, CE is a powerful tool for the purity assessment of other alkaloids.
Sample Preparation Strategies for Complex Biological Matrices in Analytical Research
The effective extraction and purification of this compound from its natural source, primarily the leaves and bark of Cynometra plants, is a critical first step in its analysis. The sample preparation strategy must efficiently isolate the target alkaloid while removing interfering substances from the complex biological matrix.
This compound has been identified in species such as Cynometra anata and Cynometra lujae. A general procedure for the extraction of alkaloids from plant material involves the following steps:
Drying and Grinding: The plant material (e.g., leaves, bark) is dried to remove water and then ground to a fine powder to increase the surface area for extraction.
Extraction: The powdered material is typically extracted with an organic solvent, such as methanol (B129727) or ethanol, often with the addition of a base (e.g., ammonia) to ensure the alkaloids are in their free base form, which is more soluble in organic solvents.
Acid-Base Partitioning: The crude extract is then subjected to a liquid-liquid extraction procedure. The organic extract is acidified, causing the basic alkaloids to move into the aqueous layer as salts. This aqueous layer is then separated, made basic, and re-extracted with an immiscible organic solvent (e.g., dichloromethane (B109758) or chloroform) to recover the purified alkaloids.
Chromatographic Purification: The resulting extract can be further purified using techniques like column chromatography over silica (B1680970) gel or alumina (B75360) to isolate this compound from other co-extracted alkaloids and compounds.
Table 2: General Sample Preparation Workflow for this compound from Cynometra Species
| Step | Procedure | Purpose |
|---|---|---|
| 1. Pre-processing | Air-drying and pulverization of plant material. | Increase surface area and efficiency of extraction. |
| 2. Primary Extraction | Maceration or soxhlet extraction with methanol or ethanol. | To dissolve alkaloids and other phytochemicals from the plant matrix. |
| 3. Liquid-Liquid Extraction | Acid-base partitioning between an acidic aqueous phase and an organic solvent. | To selectively separate basic alkaloids from neutral and acidic compounds. |
Future Research Directions and Unaddressed Challenges in Anantine Research
Unexplored Biological Activities and Novel Research Targets
Current research on Anantine has identified some biological activities, such as antioxidant and antimicrobial properties, and cytotoxic effects in certain cancer cell lines . However, the full spectrum of this compound's biological activities remains largely unexplored. Future research should focus on systematically screening this compound against a wider range of biological targets and disease models. This could involve high-throughput screening assays to identify novel interactions with enzymes, receptors, or cellular pathways. Given its imidazole (B134444) alkaloid structure, investigations into potential activities related to neurological systems, inflammation, or metabolic processes could yield valuable insights. Identifying novel research targets is crucial for understanding the therapeutic potential of this compound beyond its currently reported effects.
Advancements in Synthetic Strategies and Analog Design for Research
The availability of this compound through efficient and scalable synthetic routes is critical for facilitating comprehensive research. Advancements in synthetic strategies are needed to provide access to larger quantities of this compound and its structural analogs for extensive biological evaluation. Current methods may face challenges in terms of yield, cost, or complexity researchgate.net. Future research should explore novel synthetic methodologies, potentially employing biocatalysis or flow chemistry, to develop more efficient and sustainable routes. researchgate.net Furthermore, the rational design and synthesis of this compound analogs are essential for structure-activity relationship (SAR) studies. researchgate.net By systematically modifying the this compound core structure, researchers can identify key functional groups responsible for specific biological activities and potentially improve potency or selectivity for research purposes. This involves strategies like diverted total synthesis (DTS), function-oriented synthesis (FOS), and biology-oriented synthesis (BIOS). researchgate.net
Methodological Innovations in Mechanism of Action Studies
Understanding the precise mechanism of action (MoA) of this compound at the molecular and cellular level is fundamental for advancing research. While some studies may suggest potential pathways, detailed mechanistic insights are often lacking. nih.gov Future research requires the application of innovative methodologies to fully elucidate how this compound interacts with its biological targets and the downstream effects of these interactions. This could involve advanced techniques such as:
Omics approaches: Integrating genomic, transcriptomic, proteomic, and metabolomic data can provide a holistic view of cellular responses to this compound treatment. nih.gov
Advanced microscopy: Super-resolution microscopy and live-cell imaging can help visualize the cellular localization of this compound and its effects on cellular structures and processes.
CRISPR-Cas9 screening: Functional genetic screens using CRISPR-Cas9 can help identify genes and pathways that mediate this compound's effects. nih.gov
Computational modeling: Molecular docking, molecular dynamics simulations, and network analysis can provide insights into the binding interactions of this compound with its targets and predict potential off-target effects. nih.gov
Methodological innovations in data integration and analysis are also crucial for interpreting complex datasets generated from these studies. nih.govresearchgate.net
Addressing Challenges in Natural Product Research Translation to Preclinical Development
Translating findings from natural product research, such as that on this compound, to preclinical development faces several inherent challenges. nih.govlsu.eduresearchgate.net These include:
Source variability and standardization: The chemical composition of natural sources of this compound can vary depending on factors like geographical location, harvest season, and extraction methods. nih.govlsu.edu Developing standardized extraction and purification protocols is crucial for ensuring the reproducibility of research findings. nih.govlsu.edu
Complex mixtures: this compound exists within complex mixtures of other compounds in its natural source. lsu.eduresearchgate.net Research needs to address the potential for synergistic or antagonistic interactions with other co-occurring compounds, which can complicate the attribution of observed biological effects solely to this compound. researchgate.net
Bioavailability and pharmacokinetics: Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining appropriate research models and interpreting in vivo study results. nih.gov Data on this compound's bioavailability and pharmacokinetic profile is often limited.
Reproducibility of preclinical studies: Ensuring the reproducibility of preclinical findings is a significant challenge in natural product research. nih.govnih.gov This requires rigorous experimental design, transparent reporting, and the use of well-characterized materials. nih.govnih.gov
Addressing these challenges requires a multidisciplinary approach, involving collaborations between natural product chemists, biologists, pharmacologists, and toxicologists. nih.gov
Emerging Technologies and Their Application to this compound Research
Emerging technologies hold significant promise for accelerating this compound research. These technologies can provide new tools and approaches for discovery, characterization, and mechanistic studies:
Artificial intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be applied to analyze large datasets from high-throughput screening or omics studies to identify potential biological activities, predict targets, and design novel analogs. theiaer.orgaventine.orgeuropa.eupromptlayer.com
Advanced analytical techniques: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information and help identify this compound and its metabolites in complex biological matrices.
Microfluidics and organ-on-a-chip systems: These technologies can provide more physiologically relevant in vitro models for studying this compound's effects and mechanisms of action, reducing the need for animal studies.
Cryo-electron microscopy (Cryo-EM): Cryo-EM can be used to determine the high-resolution structures of this compound in complex with its protein targets, providing detailed insights into binding interactions.
Q & A
Basic: How do I formulate a research question focused on Anantine's biochemical mechanisms?
Answer:
Begin by identifying gaps in existing literature through systematic reviews of peer-reviewed studies on this compound’s molecular interactions, pharmacokinetics, or therapeutic potential . Narrow the scope using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :
- Step 1: Review high-impact journals (e.g., Reviews in Analytical Chemistry) for unresolved debates, such as conflicting results on this compound’s receptor-binding specificity .
- Step 2: Use tools like PubMed’s MeSH terms to refine keywords (e.g., "this compound AND oxidative stress pathways").
- Step 3: Ensure the question is argumentative (e.g., "How does this compound modulate NMDA receptor activity compared to endogenous ligands?") and testable via hypothesis-driven experiments .
Basic: What methodologies are recommended for conducting a systematic literature review on this compound?
Answer:
Adopt a PRISMA-guided approach to minimize bias :
- Database Selection: Use PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound NOT synthetic analogs").
- Inclusion/Exclusion Criteria: Prioritize studies with robust experimental designs (e.g., in vitro dose-response assays, in vivo toxicity profiles) .
- Quality Assessment: Apply tools like GRADE to evaluate evidence strength, noting limitations such as small sample sizes or lack of replication .
Advanced: How should I design experiments to resolve contradictions in this compound’s reported pharmacokinetic properties?
Answer:
Address discrepancies (e.g., bioavailability variations across studies) using a multifactorial experimental design :
- Variables: Control for factors like pH-dependent solubility, administration routes, and metabolic enzyme interactions (e.g., CYP450 isoforms).
- Replication: Include triplicate assays and orthogonal validation methods (e.g., LC-MS/MS vs. ELISA for plasma concentration measurements) .
- Statistical Power: Use G*Power to calculate sample sizes ensuring ≥80% power to detect significant differences .
Advanced: What strategies are effective for analyzing contradictory data in this compound’s neuroprotective efficacy studies?
Answer:
Implement iterative triangulation :
- Step 1: Compare methodologies (e.g., cell lines, animal models) to identify confounding variables (e.g., differences in blood-brain barrier permeability assays) .
- Step 2: Apply mixed-effects models to account for variability in dose-response curves .
- Step 3: Conduct post hoc analyses using platforms like ROSALIND for pathway enrichment to contextualize contradictions (e.g., divergent gene expression profiles) .
Advanced: How can I integrate multi-omics data to elucidate this compound’s mechanism of action?
Answer:
Adopt a systems biology framework :
- Data Collection: Pair transcriptomics (RNA-seq) with proteomics (TMT labeling) to capture this compound-induced changes in neuronal cells.
- Integration Tools: Use platforms like Cytoscape for network analysis, highlighting hubs (e.g., mTOR signaling proteins) perturbed by this compound .
- Validation: Confirm findings via CRISPR-Cas9 knockouts or pharmacological inhibition in in vitro models .
Basic: What are best practices for hypothesis testing in this compound-related research?
Answer:
Follow the hypothetico-deductive model :
- Null Hypothesis (H₀): "this compound does not alter mitochondrial membrane potential in astrocytes."
- Alternative Hypothesis (H₁): Define directionality (e.g., "this compound increases membrane potential by ≥20%").
- Testing: Use JC-1 dye fluorescence assays with appropriate controls (e.g., CCCP as a depolarizing agent) .
Advanced: How do I address ethical and reproducibility challenges in this compound studies involving animal models?
Answer:
- Ethical Compliance: Adhere to ARRIVE guidelines for reporting animal studies, including randomization and blinding protocols .
- Reproducibility: Share raw data and code via repositories like Zenodo, and pre-register protocols on Open Science Framework .
Basic: What statistical methods are suitable for analyzing this compound’s dose-response relationships?
Answer:
- Non-linear Regression: Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism .
- Outlier Detection: Apply Grubbs’ test to exclude anomalous data points .
Advanced: How can I design a study to investigate this compound’s off-target effects comprehensively?
Answer:
- High-Throughput Screens: Use kinase profiling arrays or thermal shift assays to identify unintended targets .
- Machine Learning: Train models on ChemBL data to predict polypharmacology risks .
Basic: How should I structure a research proposal on this compound’s therapeutic potential?
Answer:
Follow IMRAD format with emphasis on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
